Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Description
Properties
IUPAC Name |
methyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)14-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKTYMKOFPXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632268 | |
| Record name | Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69810-99-7 | |
| Record name | Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 4,5-dihydro-1H-imidazole core exhibit significant antiproliferative activity. For instance, a study synthesized derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, which showed moderate inhibitory potency against certain cancer cell lines. The study utilized ELISA assays to evaluate the cytotoxic effects of these compounds, suggesting potential applications in cancer therapeutics .
Antioxidant Properties
The antioxidant properties of imidazole derivatives have been explored extensively. Compounds derived from 4,5-dihydro-1H-imidazole have demonstrated the ability to scavenge free radicals, indicating their potential use in formulations aimed at reducing oxidative stress in biological systems .
Neuropharmacological Effects
Recent investigations into similar imidazole derivatives have revealed antidepressant-like effects in animal models. These findings suggest that methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate may possess neuroprotective properties, making it a candidate for further research in treating mood disorders .
Pesticide Development
Methyl carbamates are known for their insecticidal properties. The structural characteristics of this compound could be leveraged to develop new pesticide formulations. Its efficacy against pests can be tested through residue analysis and maximum residue limits (MRLs) assessments to ensure safety in food crops .
Herbicide Potential
The compound's mechanism of action may also be applicable in herbicide development. By modifying its structure to enhance selectivity and reduce toxicity to non-target species, researchers can explore its viability as a herbicide .
Case Studies
Mechanism of Action
The mechanism by which Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can engage in π-π interactions with biological macromolecules. The carbamate group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate, with the CAS number 69810-99-7 and molecular formula C11H13N3O2, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to its biological activity.
The compound's molecular weight is 219.24 g/mol, and its structure features a carbamate functional group linked to a dihydroimidazole moiety. This structure is significant as it may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing imidazole and carbamate groups often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Anticancer Activity
A study highlighted the potential of compounds similar to this compound in cancer therapy. Specifically, imidazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, certain imidazole-based compounds demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induced apoptosis and affected cell cycle progression at micromolar concentrations .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 10c | HepG2 | 2.5 | Cell cycle arrest and apoptosis |
| 7h | Various cancer cells | Varies | Microtubule destabilization |
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives are well-documented. This compound may exhibit similar activities against various bacterial and fungal strains. Research has shown that metal complexes derived from imidazole ligands often have enhanced antimicrobial efficacy compared to their parent compounds .
Table 2: Antimicrobial Efficacy of Imidazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Metal Complex of HL | E. coli | 32 µg/mL |
| Methyl Carbamate Derivative | Staphylococcus aureus | 16 µg/mL |
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells through the activation of caspases has been a focal point in studies involving imidazole derivatives .
- Microtubule Destabilization : Certain derivatives have been identified as microtubule-destabilizing agents, which can disrupt mitotic processes in cancer cells .
Case Studies
Several case studies have documented the effects of this compound or its analogs on specific biological systems:
- Breast Cancer Cells : A study evaluated the effects of related compounds on MDA-MB-231 cells, demonstrating significant morphological changes and increased apoptosis markers at low concentrations.
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against various pathogens, showing that certain derivatives had potent inhibitory effects compared to standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
